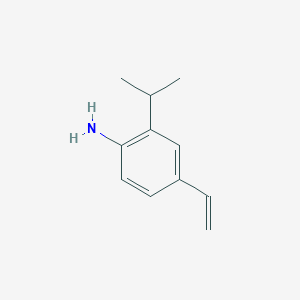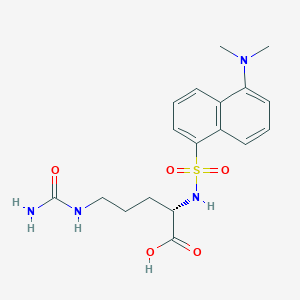
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is an organoboron compound with the molecular formula C27H57BO15. It is known for its unique structure, which includes three 2,5,8,11-tetraoxatridecyl groups attached to a central boron atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate typically involves the reaction of boric acid with 2,5,8,11-tetraoxatridecanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid or base to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various borate esters, boric acid, and substituted borate compounds. The specific products depend on the reaction conditions and reagents used .
科学研究应用
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
作用机制
The mechanism of action of Tris-(2,5,8,11-tetraoxatridecyl)orthoborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical reactions. This coordination ability makes it a valuable catalyst and reagent in organic synthesis .
相似化合物的比较
Similar Compounds
- Tris-(2,5,8,11-tetraoxatridecyl)borate
- Tris-(2,5,8,11-tetraoxatridecyl)phosphate
- Tris-(2,5,8,11-tetraoxatridecyl)silicate
Uniqueness
Tris-(2,5,8,11-tetraoxatridecyl)orthoborate is unique due to its boron center, which imparts distinct chemical properties compared to similar compounds with phosphorus or silicon centers. The boron atom’s ability to form stable complexes and participate in various chemical reactions makes this compound particularly valuable in research and industrial applications .
属性
分子式 |
C27H57BO15 |
|---|---|
分子量 |
632.5 g/mol |
IUPAC 名称 |
tris[2-[2-(2-ethoxyethoxy)ethoxy]ethoxymethyl] borate |
InChI |
InChI=1S/C27H57BO15/c1-4-29-7-10-32-13-16-35-19-22-38-25-41-28(42-26-39-23-20-36-17-14-33-11-8-30-5-2)43-27-40-24-21-37-18-15-34-12-9-31-6-3/h4-27H2,1-3H3 |
InChI 键 |
SSQFSOTWXHKSEY-UHFFFAOYSA-N |
规范 SMILES |
B(OCOCCOCCOCCOCC)(OCOCCOCCOCCOCC)OCOCCOCCOCCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


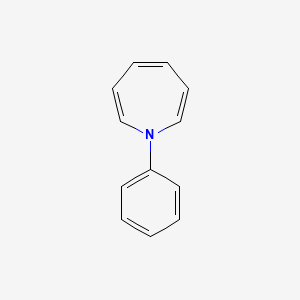
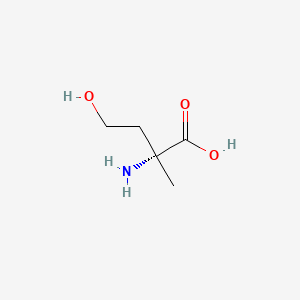
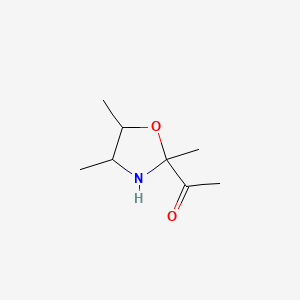

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
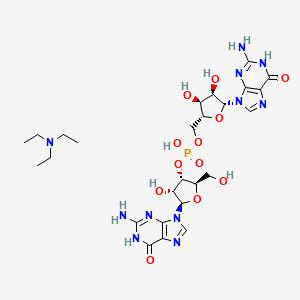


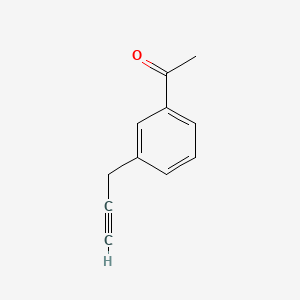
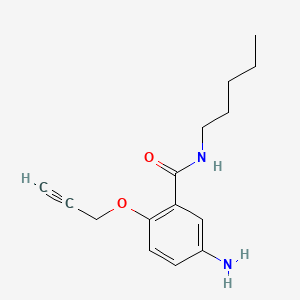

![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
